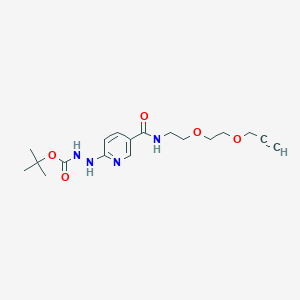
Boc-HyNic-PEG3-Azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-HyNic-PEG3-Azide is a heterobifunctional polyethylene glycol derivative that contains a tert-butyloxycarbonyl (Boc) protected hydrazinonicotinamide (HyNic) group and an azide group. This compound is widely used in bioconjugation applications due to its ability to form stable linkages with various biomolecules. The azide group can participate in “click” chemistry reactions, while the HyNic group can form hydrazone linkages with aldehyde or ketone groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG3-Azide involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form amino-PEG-alcohol using a dibenzyl-protected amine functional initiator.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the N-hydroxy succinimidyl-PEG-azide derivative.
Introduction of Boc-HyNic Group: The Boc-HyNic group is introduced through a series of reactions involving tert-butyloxycarbonyl protection and hydrazinonicotinamide conjugation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization and modification processes under controlled conditions to ensure high purity and yield. The use of advanced reactors and purification systems is essential to achieve the desired product quality .
化学反应分析
Types of Reactions
Boc-HyNic-PEG3-Azide undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Hydrazone Formation: The HyNic group reacts with aldehyde or ketone groups to form reversible hydrazone linkages.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Hydrazone Formation: Mild acidic conditions are typically employed to promote the reaction between the HyNic group and carbonyl compounds.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Hydrazone Linkages: Formed from the reaction of the HyNic group with aldehydes or ketones.
科学研究应用
Boc-HyNic-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and bioconjugation techniques.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
作用机制
The mechanism of action of Boc-HyNic-PEG3-Azide involves its ability to form stable linkages with various biomolecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone linkages with carbonyl compounds. These linkages are stable and can be used to attach various functional groups to the polyethylene glycol backbone .
相似化合物的比较
Similar Compounds
Boc-HyNic-PEG-Azide: Similar to Boc-HyNic-PEG3-Azide but with different polyethylene glycol chain lengths.
Hynic-PEG3-N3: Another heterobifunctional polyethylene glycol derivative with similar functional groups.
Uniqueness
This compound is unique due to its combination of a Boc-protected HyNic group and an azide group, which allows for versatile bioconjugation and click chemistry applications. The specific polyethylene glycol chain length (PEG3) provides optimal solubility and stability for various applications .
属性
IUPAC Name |
tert-butyl N-[[5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O6/c1-19(2,3)32-18(28)25-24-16-5-4-15(14-22-16)17(27)21-6-8-29-10-12-31-13-11-30-9-7-23-26-20/h4-5,14H,6-13H2,1-3H3,(H,21,27)(H,22,24)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQQBMDQCXUNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)

![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)





